Plasma TGF-β1 Suppression: SLLK Control Peptide Shows No Inhibitory Activity Relative to LSKL
In an angiotensin II-infused apolipoprotein E-deficient mouse model of abdominal aortic aneurysm, mice receiving LSKL peptide (4 mg/kg, daily i.p., 2 weeks) exhibited significantly lower plasma TGF-β1 levels compared to mice receiving the SLLK control peptide at an identical dose and regimen [1]. The plasma TGF-β1 concentration in LSKL-treated mice was 0.10 ± 0.01 pg/mL, while SLLK-treated mice maintained elevated levels of 0.20 ± 0.02 pg/mL (P = 0.0001), representing a 50% reduction in the LSKL group. This quantitative difference confirms SLLK's inability to antagonize TSP-1-mediated TGF-β1 activation and validates its utility as a negative control.
| Evidence Dimension | Plasma TGF-β1 concentration |
|---|---|
| Target Compound Data | 0.20 ± 0.02 pg/mL |
| Comparator Or Baseline | LSKL peptide (active inhibitor): 0.10 ± 0.01 pg/mL |
| Quantified Difference | 0.10 pg/mL (2-fold difference; P = 0.0001) |
| Conditions | Angiotensin II-infused ApoE⁻/⁻ mice; 4 mg/kg daily i.p. for 2 weeks; day 42 plasma measurement |
Why This Matters
This 50% reduction in plasma TGF-β1 with LSKL versus no reduction with SLLK provides a robust quantitative benchmark for validating LSKL's efficacy in any laboratory, making SLLK indispensable for distinguishing specific TSP-1 antagonism from experimental noise.
- [1] Krishna SM, Seto SW, Jose RJ, Biros E, Moran CS, Wang Y, Clancy P, Golledge J. A peptide antagonist of thrombospondin-1 promotes abdominal aortic aneurysm progression in the angiotensin II-infused apolipoprotein-E-deficient mouse. Arterioscler Thromb Vasc Biol. 2015;35(2):389-398. doi:10.1161/ATVBAHA.114.304732 View Source
